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Compound of Interest

Compound Name: (2R)-2,6,6-Trimethylheptanoic acid

Cat. No.: B2461444 Get Quote

Technical Guide: (2R)-2,6,6-Trimethylheptanoic
Acid
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and

spectroscopic data for (2R)-2,6,6-trimethylheptanoic acid. Due to the limited availability of

experimental data for this specific enantiomer, this guide also includes data from its

enantiomer, (2S)-2,6,6-trimethylheptanoic acid, and other closely related isomers, which can

serve as valuable reference points.
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Property Value Source

IUPAC Name
(2R)-2,6,6-Trimethylheptanoic

acid
N/A

Molecular Formula C₁₀H₂₀O₂ [1]

Molecular Weight 172.26 g/mol [1]

CAS Number

Not available for (2R)-isomer.

The (2S)-isomer is 2248198-

93-6.

[1]

Canonical SMILES C--INVALID-LINK--C(=O)O N/A

InChI Key

OSLOPOFJXMPDGK-

QMMMGPOBSA-N (for 2S-

isomer)

[1]

Physical Properties
Experimental data for the physical properties of (2R)-2,6,6-trimethylheptanoic acid are not

readily available in the searched literature. The following table includes predicted values and

experimental data for closely related isomers. The physical properties of the (2R)- and (2S)-

enantiomers are expected to be identical, with the exception of the sign of optical rotation.
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Property Value Notes and References

Melting Point Data not available N/A

Boiling Point Predicted: 264.6 ± 8.0 °C
Predicted for the isomer 2,4,6-

trimethylheptanoic acid.

Density Predicted: 0.909 ± 0.06 g/cm³
Predicted for the isomer 2,4,6-

trimethylheptanoic acid.

Solubility Data not available

Carboxylic acids of this size

are generally sparingly soluble

in water and soluble in organic

solvents.

Optical Rotation [α]D Data not available

The (2R)-enantiomer is

expected to have an equal and

opposite rotation to the (2S)-

enantiomer.

pKa Predicted: 4.82 ± 0.21
Predicted for the isomer 2,4,6-

trimethylheptanoic acid.

Spectroscopic Data
No experimental spectra for (2R)-2,6,6-trimethylheptanoic acid were found. The following

sections describe the expected spectroscopic characteristics based on the structure and data

from similar compounds.

¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum of (2R)-2,6,6-trimethylheptanoic acid is expected to show the

following signals. Chemical shifts are approximate and coupling patterns are predicted based

on the structure.
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Chemical Shift
(ppm)

Multiplicity Integration Assignment

~11-12 singlet 1H -COOH

~2.3 quartet 1H -CH(CH₃)COOH

~1.4-1.6 multiplet 2H -CH₂-

~1.1-1.3 multiplet 4H -CH₂CH₂-

~1.1 doublet 3H -CH(CH₃)COOH

~0.9 singlet 9H -C(CH₃)₃

¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum is predicted to have 10 distinct signals corresponding to the 10

carbon atoms in the molecule.

Chemical Shift (ppm) Assignment

~180 -COOH

~45 -CH(CH₃)COOH

~40 -CH₂-

~35 -C(CH₃)₃

~30 -CH₂-

~29 -C(CH₃)₃

~25 -CH₂-

~22 -CH(CH₃)COOH

Infrared (IR) Spectroscopy (Predicted)
The IR spectrum will be characterized by the following key absorption bands typical for a

carboxylic acid.
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Wavenumber (cm⁻¹) Functional Group Description

2500-3300 O-H

Broad, strong absorption due

to the carboxylic acid hydroxyl

group.

~2960 C-H
Strong absorption from

aliphatic C-H stretching.

~1710 C=O

Strong, sharp absorption from

the carbonyl group of the

carboxylic acid.

~1465 C-H
Bending vibration of CH₂ and

CH₃ groups.

~1210-1320 C-O
Stretching vibration of the

carboxylic acid C-O bond.

~920 O-H
Out-of-plane bending of the

carboxylic acid O-H.

Mass Spectrometry (Predicted)
Electron ionization (EI) mass spectrometry would likely show a molecular ion peak (M⁺) at m/z

= 172. The fragmentation pattern would be expected to include characteristic losses, such as

the loss of the carboxylic acid group and cleavage of the alkyl chain.

Experimental Protocols
A specific experimental protocol for the synthesis of (2R)-2,6,6-trimethylheptanoic acid is not

available in the reviewed literature. However, a plausible synthetic route can be adapted from

the synthesis of structurally similar chiral carboxylic acids. The following is a proposed multi-

step synthesis.

Proposed Synthesis of (2R)-2,6,6-Trimethylheptanoic
Acid
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This proposed synthesis utilizes a chiral auxiliary to introduce the stereocenter at the C2

position.

Step 1: Acylation of Chiral Auxiliary

Step 2: Stereoselective Methylation

Step 3: Hydrolysis

4,4-Dimethylpentanoyl_chloride

N-(4,4-Dimethylpentanoyl)-
(R)-4-benzyl-2-oxazolidinonen-BuLi, THF

(R)-4-benzyl-2-oxazolidinone

N-(4,4-Dimethylpentanoyl)-
(R)-4-benzyl-2-oxazolidinone

N-((2R)-2,4,4-Trimethylpentanoyl)-
(R)-4-benzyl-2-oxazolidinone

LDA, MeI

N-((2R)-2,4,4-Trimethylpentanoyl)-
(R)-4-benzyl-2-oxazolidinone

(2R)-2,6,6-Trimethylheptanoic acid
LiOH, H2O2

Click to download full resolution via product page

Caption: Proposed synthetic workflow for (2R)-2,6,6-Trimethylheptanoic acid.

Detailed Steps:

Acylation: The chiral auxiliary, (R)-4-benzyl-2-oxazolidinone, is deprotonated with a strong

base like n-butyllithium in an aprotic solvent such as tetrahydrofuran (THF) at low

temperature (-78 °C). 4,4-Dimethylpentanoyl chloride is then added to form the N-acylated

oxazolidinone.

Stereoselective Methylation: The acylated intermediate is treated with a strong, non-

nucleophilic base, such as lithium diisopropylamide (LDA), to form a chiral enolate.
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Subsequent reaction with methyl iodide (MeI) results in the stereoselective addition of a

methyl group at the α-position, directed by the chiral auxiliary.

Hydrolysis: The chiral auxiliary is cleaved from the methylated product by hydrolysis, typically

using lithium hydroxide and hydrogen peroxide, to yield the desired (2R)-2,6,6-
trimethylheptanoic acid and recover the chiral auxiliary. Purification of the final product

would likely be achieved by column chromatography.

Signaling Pathways and Logical Relationships
As (2R)-2,6,6-trimethylheptanoic acid is a small molecule, its direct involvement in signaling

pathways is not well-documented. However, as a chiral carboxylic acid, it could potentially

interact with biological systems in a stereospecific manner. The following diagram illustrates a

logical relationship for its potential biological investigation.

Caption: Logical workflow for the biological evaluation of a chiral compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Page loading... [guidechem.com]

To cite this document: BenchChem. [Physical and spectroscopic data of (2R)-2,6,6-
Trimethylheptanoic acid]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b2461444#physical-and-spectroscopic-data-of-2r-2-6-
6-trimethylheptanoic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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